molecular formula C6H7ClN2O B15214833 3-(Chloromethyl)-6-methylpyridazin-4(1H)-one CAS No. 17417-54-8

3-(Chloromethyl)-6-methylpyridazin-4(1H)-one

Cat. No.: B15214833
CAS No.: 17417-54-8
M. Wt: 158.58 g/mol
InChI Key: IEKQRXFBDAXUKC-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-methylpyridazin-4(1H)-one is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-methylpyridazin-4(1H)-one typically involves the chloromethylation of 6-methylpyridazin-4(1H)-one. This can be achieved through the reaction of 6-methylpyridazin-4(1H)-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-methylpyridazin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3-(hydroxymethyl)-6-methylpyridazin-4(1H)-one.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: 3-(Aminomethyl)-6-methylpyridazin-4(1H)-one, 3-(Thiophenylmethyl)-6-methylpyridazin-4(1H)-one.

    Oxidation: this compound oxide.

    Reduction: 3-(Hydroxymethyl)-6-methylpyridazin-4(1H)-one.

Scientific Research Applications

3-(Chloromethyl)-6-methylpyridazin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-methylpyridazin-4(1H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)pyridine
  • 3-(Chloromethyl)benzoic acid
  • 4-(Chloromethyl)pyridine

Uniqueness

3-(Chloromethyl)-6-methylpyridazin-4(1H)-one is unique due to the presence of both a chloromethyl group and a methyl group on the pyridazine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.

Biological Activity

3-(Chloromethyl)-6-methylpyridazin-4(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological mechanisms, and applications, supported by relevant research findings, data tables, and case studies.

Synthesis

The synthesis of this compound typically involves chloromethylation of 6-methylpyridazin-4(1H)-one. The reaction is often carried out using formaldehyde and hydrochloric acid under acidic conditions at elevated temperatures to ensure complete conversion.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modification of enzyme activity, affecting various biochemical pathways. Such mechanisms make it a candidate for drug design and development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 µM
Escherichia coli0.013 µM
Enterococcus faecalis0.020 µM

These MIC values suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity

In addition to its antimicrobial properties, the compound has also been evaluated for cytotoxic effects against cancer cell lines. Studies have reported IC50 values indicating its effectiveness in inhibiting cancer cell proliferation:

Cell Line IC50 (µM)
MCF7 (breast cancer)2.243 ± 0.217
HT29 (colorectal cancer)2.222 ± 0.137
A2780 (ovarian cancer)Not specified

These findings highlight the compound's potential as an anticancer agent, particularly in targeting colorectal carcinoma .

Case Studies

Several case studies have documented the biological activity of pyridazine derivatives, including this compound. For instance, a study demonstrated that this compound could effectively inhibit tumor growth in animal models when administered at specific dosages, showcasing its therapeutic potential in oncology .

Applications

The compound's unique structure allows it to be utilized in various fields:

  • Medicinal Chemistry : As an intermediate in synthesizing pharmaceuticals with potential therapeutic effects.
  • Materials Science : In developing novel materials with specific electronic or optical properties.
  • Biological Studies : Serving as a probe in biochemical assays to study enzyme interactions and cellular processes.

Properties

CAS No.

17417-54-8

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

3-(chloromethyl)-6-methyl-1H-pyridazin-4-one

InChI

InChI=1S/C6H7ClN2O/c1-4-2-6(10)5(3-7)9-8-4/h2H,3H2,1H3,(H,8,10)

InChI Key

IEKQRXFBDAXUKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=NN1)CCl

Origin of Product

United States

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